N-(5-methylpyridazin-3-yl)acetamide
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Overview
Description
N-(5-methylpyridazin-3-yl)acetamide is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
N-(5-methylpyridazin-3-yl)acetamide is a chemical compound that is being widely researched due to its potential applications in various fields of science and industry. .
Mode of Action
The mode of action of this compound is currently under investigation. As a derivative of pyrrolopyrazine, it may exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . .
Biochemical Pathways
Pyrrolopyrazine derivatives, to which this compound belongs, have been found to impact a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Given its potential range of biological activities, it may induce a variety of cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridazin-3-yl)acetamide typically involves the reaction of 5-methylpyridazine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 5-methylpyridazine and acetic anhydride or acetyl chloride.
Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures (up to 50°C) in an inert atmosphere.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 5-methylpyridazin-3-ylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-methylpyridazin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylpyridazin-3-yl)acetamide: Similar structure but with a different substitution pattern.
N-(5-ethylpyridazin-3-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.
N-(5-methylpyridazin-4-yl)acetamide: Similar structure but with the acetamide group attached to a different position on the pyridazine ring.
Uniqueness
N-(5-methylpyridazin-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position of the pyridazine ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-(5-methylpyridazin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-3-7(9-6(2)11)10-8-4-5/h3-4H,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVHAQRJWOWXJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857086 |
Source
|
Record name | N-(5-Methylpyridazin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314406-52-4 |
Source
|
Record name | N-(5-Methylpyridazin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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